Levonorgestrel-3-etildienol éter

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

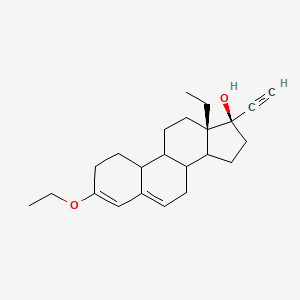

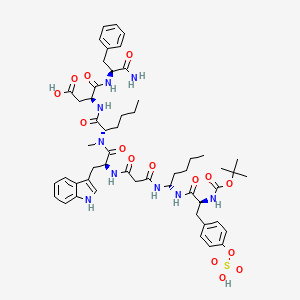

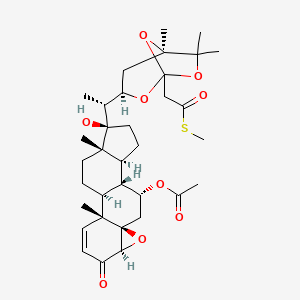

Levonorgestrel-3-ethyldienol ether is a derivative of the synthetic progestin, levonorgestrel . It has a molecular formula of C23H32O2 and a molecular weight of 340.51 . It is categorized under steroids .

Molecular Structure Analysis

The molecular structure of Levonorgestrel-3-ethyldienol ether is represented by the formula C23H32O2 . Further details about its molecular structure are not provided in the available resources.Physical and Chemical Properties Analysis

Levonorgestrel-3-ethyldienol ether is a white, crystalline powder . It has a molecular weight of 340.51 and a chemical formula of C23H32O2 . It is soluble in chloroform, dichloromethane, and ethyl acetate, but only slightly soluble in water .Aplicaciones Científicas De Investigación

Sistemas de administración de fármacos

El éter de levonorgestrel-3-etildienol se puede utilizar en el desarrollo de sistemas de administración de fármacos. Por ejemplo, se ha utilizado en la creación de microagujas termostables cargadas con levonorgestrel . Estas microagujas, hechas de ácido poli (láctico-co-glicólico) (PLGA), están diseñadas para ser termostables, lo que facilita su almacenamiento y uso en estaciones y regiones cálidas . Las microagujas se pueden aplicar a la piel, donde liberan levonorgestrel de manera sostenida .

Anticoncepción de acción prolongada

El sistema de microagujas mencionado anteriormente está específicamente diseñado para la anticoncepción de acción prolongada . El levonorgestrel está encapsulado en polímeros biodegradables, lo que proporciona un efecto anticonceptivo de acción prolongada . En estudios con animales, estas microagujas mantuvieron las concentraciones plasmáticas de levonorgestrel por encima del nivel anticonceptivo humano durante 8-12 días .

Estudios de estabilidad

El éter de levonorgestrel-3-etildienol se puede utilizar en estudios de estabilidad. Se ha desarrollado un método espectrofotométrico UV que indica la estabilidad para levonorgestrel, que se puede someter a un estudio de degradación ácida, alcalina, de oxidación y fotólisis . Este método se puede utilizar para la determinación rutinaria de levonorgestrel en masa y en la forma de dosificación farmacéutica .

Monitoreo de impurezas

El éter de levonorgestrel-3-etildienol se puede utilizar en el monitoreo y control de los niveles de impurezas en levonorgestrel y sus formulaciones relacionadas . Esto está de acuerdo con las pautas formuladas por la Conferencia Internacional de Armonización (ICH)<a aria-label="3: 4. Impurity Monitoring Levonorgestrel-3-ethyldienol ether can be used in monitoring and controlling of impurity levels in Levonorgestrel and its related formulations3" data-

Safety and Hazards

Levonorgestrel-3-ethyldienol ether is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is suspected of causing cancer and may damage fertility or the unborn child . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact during pregnancy and while nursing .

Mecanismo De Acción

Target of Action

Levonorgestrel-3-Ethyldienol Ether, a synthetic progestogen, primarily targets progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.

Mode of Action

Levonorgestrel-3-Ethyldienol Ether binds to progesterone and androgen receptors, which results in the suppression of the normal physiological luteinizing hormone (LH) surge that precedes ovulation . This interaction inhibits ovulation, thereby preventing pregnancy .

Biochemical Pathways

The primary biochemical pathway affected by Levonorgestrel-3-Ethyldienol Ether is the hypothalamic-pituitary-gonadal axis. By binding to progesterone and androgen receptors, it slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This leads to a decrease in LH surge, inhibiting ovulation and thus preventing pregnancy .

Pharmacokinetics

It is known that sex hormone binding globulin (shbg) plays an important role in its pharmacokinetics . Levonorgestrel binds strongly to SHBG, and serum SHBG levels are influenced by various factors, including the administration of Levonorgestrel .

Result of Action

The primary result of Levonorgestrel-3-Ethyldienol Ether’s action is the prevention of ovulation, which in turn prevents pregnancy . By suppressing the LH surge, it inhibits the release of an egg from the ovary, thus preventing fertilization .

Análisis Bioquímico

Biochemical Properties

Levonorgestrel-3-ethyldienol ether plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including sex hormone-binding globulin (SHBG) and progesterone receptors. The binding of Levonorgestrel-3-ethyldienol ether to SHBG influences its bioavailability and distribution within the body . Additionally, its interaction with progesterone receptors modulates gene expression and cellular responses, contributing to its contraceptive effects .

Cellular Effects

Levonorgestrel-3-ethyldienol ether affects various cell types and cellular processes. In endometrial cells, it regulates the secretion of fibrinolytic factors such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA), thereby influencing hemostasis . It also impacts cell signaling pathways, including those involved in ovulation and endometrial receptivity, by modulating the expression of specific genes .

Molecular Mechanism

At the molecular level, Levonorgestrel-3-ethyldienol ether exerts its effects by binding to progesterone and androgen receptors. This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby suppressing ovulation . The compound also affects the endometrial lining, making it less receptive to implantation . These actions are mediated through changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levonorgestrel-3-ethyldienol ether change over time. Studies have shown that its stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to Levonorgestrel-3-ethyldienol ether can lead to alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of Levonorgestrel-3-ethyldienol ether vary with different dosages in animal models. At low doses, it effectively suppresses ovulation and regulates menstrual cycles without significant adverse effects . At higher doses, it can cause toxic effects such as liver damage and hormonal imbalances . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Levonorgestrel-3-ethyldienol ether is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and elimination . The compound also influences metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, Levonorgestrel-3-ethyldienol ether is transported and distributed through interactions with transporters and binding proteins. It binds strongly to SHBG, which regulates its distribution and availability in the bloodstream . This binding also affects its localization within target tissues, such as the endometrium and ovaries .

Subcellular Localization

Levonorgestrel-3-ethyldienol ether exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with progesterone receptors to exert its effects . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments and its overall activity .

Propiedades

IUPAC Name |

(13S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,15,18-21,24H,4,6,8-14H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGGGFXBWMZHMQ-QBFRCJLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CCC3C4CCC(=CC4=CCC3C1CC[C@]2(C#C)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)

![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)